molecular formula C26H50BaO4 B098179 Barium tridecanoate CAS No. 15337-61-8

Barium tridecanoate

Cat. No.: B098179
CAS No.: 15337-61-8
M. Wt: 564 g/mol
InChI Key: ODRYQKTVJMBLFK-UHFFFAOYSA-L
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Description

Barium tridecanoate (Ba(C₁₃H₂₅O₂)₂) is a metal carboxylate derived from tridecanoic acid (C₁₃H₂₆O₂) and barium. This compound belongs to the family of metal soaps, which are widely used as stabilizers, lubricants, and catalysts in industrial applications. The molecular weight of this compound is approximately 563.3 g/mol, calculated based on the atomic masses of barium (137.33 g/mol) and two tridecanoate anions (C₁₃H₂₅O₂⁻, ~213 g/mol each). Its structure comprises a barium ion coordinated to two tridecanoate ligands, each featuring a 13-carbon aliphatic chain.

This compound is expected to exhibit typical metal soap properties, such as insolubility in water, solubility in nonpolar solvents, and thermal stability up to moderate temperatures. While direct experimental data on its physical properties (e.g., melting point) are scarce in the literature, inferences can be drawn from analogous compounds like barium stearate (Ba(C₁₈H₃₅O₂)₂), which melts at ~160°C .

Properties

CAS No.

15337-61-8

Molecular Formula

C26H50BaO4

Molecular Weight

564 g/mol

IUPAC Name

barium(2+);tridecanoate

InChI

InChI=1S/2C13H26O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2*2-12H2,1H3,(H,14,15);/q;;+2/p-2

InChI Key

ODRYQKTVJMBLFK-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Ba+2]

Canonical SMILES

CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Ba+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Metal Tridecanoates

Metal tridecanoates vary significantly in properties depending on the cation. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Applications
Barium Tridecanoate Ba(C₁₃H₂₅O₂)₂ 563.3 Insoluble Lubricants, polymer stabilizers
Sodium Tridecanoate NaC₁₃H₂₅O₂ 238.3 Soluble Surfactants, emulsifiers
Calcium Tridecanoate Ca(C₁₃H₂₅O₂)₂ 474.7 Slightly soluble Cosmetics, coatings
  • Cation Influence: The solubility trend (Na⁺ > Ca²⁺ > Ba²⁺) reflects the cation’s charge density. Sodium’s monovalent ion enhances water solubility, while divalent barium forms stronger ionic bonds, reducing solubility .
  • Thermal Stability : Barium soaps generally exhibit higher thermal stability than alkali metal soaps due to stronger ionic interactions. For instance, barium stearate decomposes at ~300°C, whereas sodium stearate degrades below 200°C .

Comparison with Other Barium Carboxylates

The chain length of the carboxylate anion critically affects properties:

Compound Carbon Chain Length Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 13 563.3 Not reported Niche industrial uses
Barium Stearate 18 682.1 ~160 PVC stabilizers, lubricants
Barium Palmitate 16 634.1 ~150 Waterproofing agents
  • Chain Length Effects: Longer chains (e.g., stearate, C₁₈) increase hydrophobicity and thermal stability. This compound’s shorter chain may reduce its efficacy in high-temperature applications but enhance compatibility with certain polymers .
  • Environmental Impact: Like barium stearate, this compound may pose environmental risks due to barium’s toxicity. Proper disposal protocols (e.g., avoiding aquatic release) are essential, as highlighted for structurally similar compounds .

Comparison with Esters and Amides of Tridecanoic Acid

Tridecanoic acid derivatives, such as esters and amides, differ markedly in reactivity and applications:

Compound Class Molecular Formula Key Properties Applications
This compound Metal soap Ba(C₁₃H₂₅O₂)₂ Ionic, insoluble in water Industrial stabilizers
Methyl Tridecanoate Ester C₁₄H₂₈O₂ Volatile, lipophilic Flavorants, fragrances
Tridecanamide Amide C₁₃H₂₇NO High melting point, low reactivity Polymers, surfactants
  • Functional Groups: Esters (e.g., methyl tridecanoate, CAS 1731-88-0 ) are hydrolytically less stable than metal soaps. Amides (e.g., tridecanamide) exhibit higher thermal stability but lack ionic character, limiting their use in conductive materials .

Research Findings and Data Gaps

  • Binding Affinity Studies: Research on odorant-binding proteins (OBPs) shows that ligands with similar chain lengths (e.g., C₁₂–C₁₅) exhibit comparable binding affinities . This suggests this compound’s interactions in polymer matrices may depend on chain-length compatibility.
  • Similar precautions are recommended for this compound.
  • Synthetic Methods: Barium carboxylates are typically synthesized via neutralization reactions. However, advanced methods like samarium(III)-catalyzed conjugate additions (used for β-amino compounds ) could inspire novel synthesis routes.

Q & A

Q. What are the established methods for synthesizing and characterizing barium tridecanoate?

this compound is typically synthesized via neutralization reactions between tridecanoic acid and barium hydroxide or carbonate. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination and elemental analysis to verify stoichiometry. X-ray diffraction (XRD) is critical for crystallinity assessment, while thermogravimetric analysis (TGA) determines thermal stability . For reproducibility, experimental protocols must detail reagent purity, reaction conditions (e.g., temperature, solvent), and purification steps, as incomplete documentation can lead to inconsistent results .

Q. What key physicochemical properties of this compound are essential for experimental design?

Critical properties include melting/decomposition points (via differential scanning calorimetry, DSC), solubility in organic solvents, and hygroscopicity. DSC data can reveal phase transitions, while solubility profiles inform solvent selection for solution-based applications. Researchers should cross-reference these properties with literature, noting discrepancies in reported values (e.g., melting ranges may vary due to polymorphic forms) .

Q. How can researchers ensure analytical accuracy when assessing this compound purity?

Combine chromatographic (HPLC, GC) and spectroscopic (NMR, FTIR) methods. For example, gas chromatography with mass spectrometry (GC-MS) identifies volatile impurities, while NMR resolves structural anomalies. Elemental analysis quantifies barium content, with deviations >2% warranting protocol reassessment .

Advanced Research Questions

Q. How should contradictory data on the thermal behavior of this compound be resolved?

Contradictions in DSC/TGA data (e.g., multiple endotherms vs. single decomposition events) may arise from sample history (e.g., annealing) or atmospheric effects. Methodological triangulation is advised: replicate experiments under inert/vacuum conditions, pair with variable-temperature XRD to track structural changes, and compare with homologous compounds (e.g., lithium tridecanoate) to identify trends . Computational modeling (DFT, MD simulations) can further clarify decomposition pathways .

Q. What strategies address inconsistencies in spectroscopic data interpretation for this compound?

For NMR anomalies (e.g., split peaks in 13C^{13}\text{C} spectra), use heteronuclear correlation spectroscopy (HSQC) to confirm assignments. Contradictory FTIR carboxylate stretches (~1,400–1,600 cm1^{-1}) may indicate coordination variability; supplement with extended X-ray absorption fine structure (EXAFS) to resolve binding modes .

Q. How can mechanistic studies on this compound’s decomposition pathways be designed?

Couple TGA with evolved gas analysis (EGA-MS) to identify volatile byproducts. Isothermal experiments at incremental temperatures reveal kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method). Compare with analogous strontium/yttrium soaps to isolate cation-specific effects, as demonstrated in quantum material studies .

Q. What methodologies optimize this compound’s phase behavior under non-ambient conditions?

High-pressure DSC or synchrotron XRD can map phase diagrams under extreme conditions. For instance, hydrostatic pressure cells (up to 10 GPa) reveal polymorph transitions, while humidity-controlled TGA assesses hygroscopic stability. Reference analogous alkanoates (e.g., barium dodecanoate) to contextualize results .

Q. How can researchers resolve low yield or reproducibility issues in this compound synthesis?

Employ design of experiments (DoE) to optimize parameters (e.g., pH, stoichiometry, reflux duration). Response surface methodology (RSM) identifies critical factors, while in situ FTIR monitors reaction progress. Document batch-to-batch variability and provide raw data in supplementary materials to aid reproducibility audits .

Methodological Frameworks

Q. What experimental designs are recommended for stability studies of this compound?

Accelerated aging under controlled humidity/temperature (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use Arrhenius modeling to extrapolate shelf life, validated by real-time studies. Include impurity profiling (HPLC) and crystallinity checks (XRD) to track degradation pathways .

Q. How should researchers structure studies to explore this compound’s novel applications (e.g., in materials science)?

Frame hypotheses around structure-property relationships: e.g., ligand packing density’s impact on thermal conductivity. Use combinatorial libraries (e.g., varying alkyl chain lengths) and benchmark against established materials. Publish full datasets (raw and processed) to enable meta-analyses .

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